molecular formula C21H19ClN2O3S B2933376 (6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1110989-40-6

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2933376
CAS RN: 1110989-40-6
M. Wt: 414.9
InChI Key: QJLVSZBKMDVQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a pyrrolidine ring, and a sulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods such as Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . Pyrrolidine derivatives can be synthesized from proline or by cyclization of amines .


Molecular Structure Analysis

The quinoline ring in this compound is a nitrogen-containing bicyclic compound, which is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a broad range of chemical and biological properties . They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Pyrrolidine derivatives also have a wide range of applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Conformational Analysis

Synthetic methodologies and conformational analysis of quinolinyl and pyrrolidinyl derivatives have been explored to understand their structural and energetic properties. For instance, studies on the synthesis of related heterocyclic compounds emphasize the importance of these molecules in developing novel chemical entities with potential application in materials science and pharmacology. The detailed conformational analysis helps in identifying stable forms of these compounds, which is crucial for their application in designing drugs and materials with desired properties (Karkhut et al., 2014).

Spectroscopic Properties and Environmental Effects

Research into the spectroscopic properties of quinolinyl and pyrrolidinyl derivatives reveals insights into how structure and environment affect their behavior. These studies are critical for applications in developing fluorescent markers and sensors. By understanding how these compounds interact with light and their environment, researchers can design more effective diagnostic tools and explore novel applications in bioimaging (Al-Ansari, 2016).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structures of related compounds provide foundational knowledge for the development of new materials. The precise arrangement of atoms within these structures informs their physical properties and potential uses in technology, from electronics to pharmaceuticals. Understanding the hydrogen bonding and other intermolecular interactions within these compounds can lead to innovations in material science and nanotechnology (Lakshminarayana et al., 2009).

Catalytic Behavior and Reactivity

Studies on the catalytic behavior and reactivity of quinolinyl and pyrrolidinyl derivatives highlight their potential in synthetic chemistry applications. These compounds can serve as catalysts or reactive intermediates in the synthesis of complex molecules, offering pathways to more efficient and sustainable chemical processes. Research in this area contributes to advancements in catalysis and green chemistry, enabling the synthesis of compounds with minimal environmental impact (Sun et al., 2007).

properties

IUPAC Name

[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-6-2-3-7-19(14)28(26,27)20-16-12-15(22)8-9-18(16)23-13-17(20)21(25)24-10-4-5-11-24/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVSZBKMDVQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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